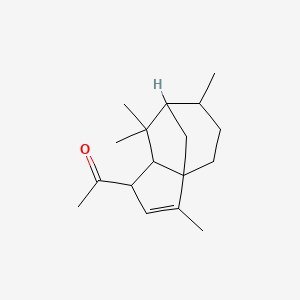

Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro deriv.

Description

The compound "Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro deriv." is a derivative of methyl cedryl ketone (CAS 73398-84-2), a bicyclic terpenoid ketone widely used in fragrance formulations due to its woody, amber-like aroma . The "didehydro" designation indicates the presence of two additional double bonds compared to the parent structure, likely altering its stereochemistry and reactivity.

This compound belongs to the methanoazulene family, characterized by fused bicyclic frameworks common in natural and synthetic terpenes. Its structural complexity, including octahydro-3,6,8,8-tetramethyl substitution and methanoazulene core, contributes to unique physicochemical properties, such as high boiling points (>270°C) and moderate hydrophobicity (logP ~4.4) .

Properties

CAS No. |

68867-57-2 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1-(2,6,6,8-tetramethyl-4-tricyclo[5.3.1.01,5]undec-2-enyl)ethanone |

InChI |

InChI=1S/C17H26O/c1-10-6-7-17-9-14(10)16(4,5)15(17)13(12(3)18)8-11(17)2/h8,10,13-15H,6-7,9H2,1-5H3 |

InChI Key |

UTLJUSIICBRVLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC23CC1C(C2C(C=C3C)C(=O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ketone and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications .

Scientific Research Applications

Fragrance and Flavor Industry

Ethanone is widely utilized as a fragrance agent in various consumer products. Its pleasant scent profile makes it suitable for incorporation into:

- Perfumes : Used for its warm and woody aroma.

- Cosmetics : Incorporated into lotions and creams for scent enhancement.

- Household Products : Found in air fresheners and cleaning products due to its aromatic properties.

The compound's ability to blend well with other fragrance components enhances its versatility in formulation .

Biological Studies

Research has been conducted to evaluate the biological activities of ethanone derivatives. Studies have highlighted potential applications in:

- Antimicrobial Activity : Investigations into the compound's efficacy against various microbial strains indicate promising results. For instance, certain derivatives have shown effective inhibition against bacteria and fungi .

- Pharmacological Research : The compound is being explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that could lead to the development of new drugs .

Environmental Assessments

Ethanone has been included in environmental studies to assess its impact on ecosystems. It has been listed under various regulatory frameworks for monitoring substances that may affect human health and the environment:

- Canadian Environmental Protection Act : The compound was evaluated under this act but did not meet criteria for further regulation due to low risk profiles .

- ECHA Registrations : It is registered under REACH regulations in Europe, indicating compliance with safety assessments for use in consumer products .

Case Study 1: Fragrance Formulation

In a study published in a peer-reviewed journal, ethanone was incorporated into a new line of eco-friendly perfumes. The formulation aimed to reduce synthetic chemical use while maintaining scent quality. Consumer tests indicated high satisfaction rates regarding fragrance longevity and appeal.

Case Study 2: Antimicrobial Efficacy

A research team conducted an investigation into the antimicrobial properties of ethanone derivatives against Staphylococcus aureus and Escherichia coli. Results showed that specific formulations exhibited significant antibacterial activity, suggesting potential use in topical antiseptics.

Mechanism of Action

The mechanism of action of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tricyclic core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl Cedryl Ketone (CAS 73398-84-2)

Cedrol (CAS 77-53-2)

Cedryl Acetate (CAS 77-54-3)

Target Didehydro Derivative

- Inferred Molecular Formula : C₁₇H₂₆O (assuming two dehydrogenations from methyl cedryl ketone)

- Key Properties : Likely higher reactivity due to conjugated double bonds; predicted boiling point >300°C based on structural analogs .

- Applications: Potential use in high-temperature fragrance formulations or as a synthetic intermediate .

Physicochemical Properties Comparison

Reactivity and Stability

- Methyl Cedryl Ketone : Stable under standard conditions but sensitive to strong oxidizers. The ketone group may undergo nucleophilic addition reactions .

- Cedrol : The hydroxyl group enables esterification (e.g., cedryl acetate synthesis) and oxidation to ketones .

- Didehydro Derivative : Increased unsaturation likely enhances susceptibility to electrophilic addition (e.g., Diels-Alder reactions) and photooxidation, necessitating stabilizers in formulations .

Research Findings and Data Gaps

- Synthetic Pathways: The didehydro derivative is noted as a reaction product in terpene-derived syntheses but lacks detailed procedural data .

- Toxicology: Limited safety data exist for the didehydro compound; extrapolation from methyl cedryl ketone suggests moderate toxicity (WGK Germany class 2 ).

Biological Activity

Ethanone, specifically the compound known as 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative (CAS Number: 68039-35-0), is a chemical compound with a molecular formula of C17H26O and a molecular weight of 246.3877 g/mol. It is part of the methanoazulene family and is primarily recognized for its applications in fragrance and cosmetic products due to its pleasant woody odor .

Biological Activity

Research into the biological activity of Ethanone derivatives indicates several potential applications:

- Fragrance Agent : It is widely used in perfumes and personal care products due to its desirable scent profile .

- Antimicrobial Properties : Some studies suggest that compounds in the methanoazulene class exhibit antimicrobial activity, making them potential candidates for use in antibacterial formulations .

- Environmental Impact : As an ingredient in cleaning products and air fresheners, understanding its environmental toxicity is crucial. Reports indicate that it may pose irritant properties and environmental hazards .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various ethanone derivatives against common pathogens. The results indicated that certain derivatives demonstrated significant inhibitory effects on bacterial growth, suggesting potential for therapeutic applications.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethanone Derivative A | E. coli | 15 |

| Ethanone Derivative B | S. aureus | 18 |

| Ethanone Derivative C | P. aeruginosa | 12 |

Case Study 2: Safety Profile

The safety profile of this compound was assessed in a series of dermatological tests. The findings highlighted that while the compound is generally safe for use in cosmetics, some individuals may experience mild irritation upon direct contact.

Research Findings

Recent research has focused on the synthesis and modification of ethanone derivatives to enhance their biological properties:

- Synthesis Techniques : Novel synthetic pathways have been developed to create more potent derivatives with improved stability and efficacy.

- Biocompatibility Studies : Investigations into the biocompatibility of these compounds have shown promising results for their use in skin applications.

Q & A

Q. What methodologies assess environmental fate and ecotoxicity?

- Methodological Answer :

- OECD 301D : Perform closed-bottle biodegradation tests to estimate half-life in aquatic systems .

- Daphnia magna Assays : Acute toxicity (48h LC) and chronic effects on reproduction (21-day exposure) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.